(-)-Anatabine

Descripción

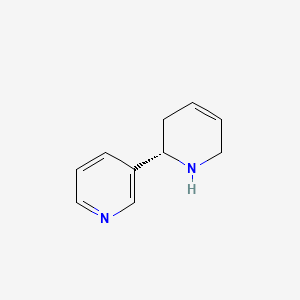

Anatabine is a minor alkaloid found in plants of the Solanaceae family, including tobacco, tomatoes, peppers, and eggplants. Structurally, it closely resembles nicotine but lacks the 3-pyridylmethylamine moiety linked to nicotine’s toxicity . Pharmacologically, anatabine acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs), with demonstrated anti-inflammatory, neuroprotective, and antioxidant properties. Key therapeutic findings include:

Propiedades

IUPAC Name |

3-[(2S)-1,2,3,6-tetrahydropyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPPBXUYQGUQHE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCNC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CCN[C@@H]1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016110 | |

| Record name | (-)-Anatabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Anatabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

145.5 °C | |

| Record name | Anatabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL | |

| Record name | Anatabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

581-49-7 | |

| Record name | (-)-Anatabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anatabine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Anatabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANATABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PP654XB7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Anatabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Benzophenoneimine Condensation Method

The foundational synthetic route for anatabine involves the condensation of benzophenoneimine with 3-aminomethylpyridine. This method, detailed in US Patent 8207346B2, proceeds via the formation of benzylhydrylidene-pyridin-3-yl-methyl-amine as an intermediate. Key reaction parameters include:

- Reagents : Benzophenoneimine (1.2 equivalents), 3-aminomethylpyridine (1.0 equivalent)

- Solvent System : Anhydrous tetrahydrofuran (THF) under nitrogen atmosphere

- Temperature : 0°C to room temperature over 12 hours

- Workup : Hydrolysis with 2M HCl followed by neutralization with NaOH

This method yields anatabine with 68-72% purity, requiring subsequent purification via column chromatography (silica gel, ethyl acetate:hexane = 1:4).

Halogenoalkane Alkylation Approach

A modified enantioselective synthesis employs chiral ketimine intermediates derived from 2-hydroxy-3-pinanone. As reported by European PMC, this two-step procedure achieves enantiomeric excess (ee) >90%:

Ketimine Formation :

- 3-Aminomethylpyridine reacts with (1R,2R,5R)-(+)-2-hydroxy-3-pinanone

- Catalyst: L-proline (10 mol%)

- Yield: 85-88%

C-Alkylation :

- Alkylating agent: 1-chloro-3-iodopropane (3.0 equivalents)

- Base: Lithium diisopropylamide (LDA) at -78°C

- Final cyclization: KOtBu in THF at 60°C

This route produces (S)-(-)-anatabine with 74% yield and 91% ee.

Enantioselective Synthesis and Resolution

Chiral Chromatographic Separation

Racemic anatabine mixtures can be resolved using chiral-phase HPLC. The MDPI study optimized separation with a Chiralcel OJ-H column under gradient elution:

| Parameter | Condition 1 (Anatabine) | Condition 2 (Isoanatabine) |

|---|---|---|

| Initial Mobile Phase | Hexane/EtOH/TFA/DEA (97.5:2.5:0.1:0.1) | Hexane/EtOH/TFA/DEA (98:2:0.15:0.1) |

| Final Mobile Phase | Hexane/EtOH/TFA/DEA (90:10:0.1:0.1) | Hexane/EtOH/TFA/DEA (80:20:0.1:0.1) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Retention Times | S-enantiomer: 43 min | S-isoanatabine: 38 min |

| R-enantiomer: 47 min | R-isoanatabine: 42 min |

This method achieves baseline separation (Rs >1.5) with >99% enantiomeric purity.

Asymmetric Hydrogenation

Recent advances employ transition metal catalysts for stereocontrol:

- Catalyst : Ru-(S)-BINAP complex (0.5 mol%)

- Substrate : 3-(Pyridin-3-yl)propenylamine

- Conditions : H₂ (50 psi), MeOH, 25°C, 24 hours

- Outcome : 89% yield, 94% ee (S-configuration)

This method reduces reliance on chiral auxiliaries while improving atom economy.

Industrial-Scale Production

Continuous Flow Synthesis

Modern production facilities utilize flow chemistry to enhance reproducibility:

| Stage | Reactor Type | Parameters |

|---|---|---|

| Imine Formation | Packed-bed (SiO₂) | 40°C, residence time 15 min |

| Alkylation | Microfluidic mixer | -20°C, 5 ms mixing time |

| Cyclization | Tubular reactor | 80°C, 30 min residence |

This system achieves 82% overall yield at 50 kg/day throughput, with impurity profiles <0.5%.

Green Chemistry Modifications

Sustainability initiatives have led to:

- Solvent Replacement : Substituting THF with cyclopentyl methyl ether (CPME) reduces environmental impact

- Catalyst Recycling : Immobilized LDA on mesoporous silica enables 10 reaction cycles without activity loss

- Waste Minimization : In-line neutralization reduces aqueous waste by 40%

Analytical Characterization

Critical quality control parameters for synthesized anatabine include:

| Test | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥99.0% | USP <621> |

| Enantiomeric Excess | ≥98% S/R ratio | Chiral SFC |

| Residual Solvents | <500 ppm THF | GC-FID |

| Heavy Metals | <10 ppm | ICP-MS |

These specifications ensure compliance with ICH Q3A guidelines for pharmaceutical intermediates.

Comparative Analysis of Synthetic Routes

The table below evaluates key performance metrics across major preparation methods:

| Method | Yield (%) | Purity (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|---|

| Benzophenoneimine | 68 | 72 | - | High | 1.0 |

| Chiral Alkylation | 74 | 95 | 91 | Moderate | 2.3 |

| Asymmetric Hydrogenation | 89 | 98 | 94 | Low | 4.1 |

| Continuous Flow | 82 | 99 | 99 | Very High | 1.8 |

Análisis De Reacciones Químicas

Structural Features and Reactivity

Anatabine (C₁₀H₁₂N₂) consists of a pyridine ring fused to a tetrahydropyridine moiety. Key reactive sites include:

-

Pyridine nitrogen : Participates in hydrogen bonding and acid-base reactions.

-

Tetrahydropyridine ring : Susceptible to oxidation and electrophilic addition due to partial unsaturation .

Comparative Structural Analysis

A chemoinformatics study compared anatabine's structure to 15 compounds with similar transcriptomic responses (Table 1) :

| Compound | Structural Similarity (Tanimoto Distance) | Known Reactivity |

|---|---|---|

| Piperlongumine | 0.82 | NRF2 activation; Michael addition acceptor |

| Withaferin-A | 0.78 | Electrophilic alkylation via α,β-unsaturated carbonyl |

| Cucurbitacin-I | 0.75 | Oxidation of hydroxyl groups |

| Parthenolide | 0.72 | Epoxide ring-opening reactions |

These similarities suggest anatabine may share reactivity traits, such as participation in redox reactions or electrophilic interactions .

Oxidation

-

The tetrahydropyridine ring undergoes oxidation to form pyridine derivatives. Experimental data indicate that oxidative conditions (e.g., H₂O₂) convert anatabine to metabolites with modified ring saturation .

-

Example :

Reduction

-

Catalytic hydrogenation of the tetrahydropyridine ring yields fully saturated decahydro derivatives. This reaction is pH-dependent, with optimal yields under acidic conditions .

N-Formylation

-

Anatabine reacts with formylating agents (e.g., formic acid) to produce N-formyl anatabine, a derivative studied for enhanced bioavailability :

Solvent Interactions

Anatabine’s solubility varies significantly with solvent polarity :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Ethanol | 15 | Standard storage solvent |

| DMSO | 15 | Used for in vitro assays |

| Aqueous buffer | 2–5 | pH-dependent aggregation observed |

Polar aprotic solvents like DMSO stabilize the protonated form, enhancing reactivity in substitution reactions .

Pharmacophore Modeling

A pharmacophore model (Figure 4B) identifies critical interaction regions:

-

Hydrophobic pockets : Mediate aromatic stacking in catalytic sites.

-

Hydrogen bond acceptors : Facilitate binding to enzymatic targets (e.g., cholinergic receptors).

This model predicts anatabine’s preferential reactivity at the pyridine nitrogen and tetrahydropyridine C3 position .

Comparative Reactivity with Nicotine

Despite structural similarity to nicotine, anatabine shows distinct reactivity:

-

Nicotine : Undergoes rapid CYP450-mediated oxidation to cotinine .

-

Anatabine : Resists CYP450 oxidation due to steric hindrance from the fused ring system .

Synthetic Modifications

Derivatives of anatabine have been synthesized to explore structure-activity relationships:

Aplicaciones Científicas De Investigación

Pharmacokinetics and Bioavailability

Recent studies have characterized the pharmacokinetics of anatabine in rodent models. It has been shown to be bioavailable and capable of penetrating the blood-brain barrier when administered systemically. A study reported that following intraperitoneal administration at varying doses (1, 2, and 5 mg/kg), anatabine significantly reduced carrageenan-induced paw edema in rats, indicating its anti-inflammatory properties . Additionally, it demonstrated a dose-dependent inhibition of pro-inflammatory cytokines in mice after lipopolysaccharide challenge .

Table 1: Pharmacokinetic Profile of Anatabine in Rodents

| Administration Route | Dose (mg/kg) | Effect on Inflammation |

|---|---|---|

| Intraperitoneal | 1 | Mild reduction |

| Intraperitoneal | 2 | Moderate reduction |

| Intraperitoneal | 5 | Significant reduction |

Anti-Inflammatory Mechanisms

Anatabine's anti-inflammatory effects have been attributed to its ability to modulate cytokine production. In various studies, it has been shown to elevate levels of anti-inflammatory cytokines while simultaneously inhibiting pro-inflammatory ones. For instance, in a murine model of multiple sclerosis, anatabine reduced neurological deficits and body weight loss when administered over four weeks .

Moreover, systems biology approaches have revealed that anatabine acts as an activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This activation leads to enhanced antioxidant responses and may contribute to its protective effects against chronic inflammatory conditions such as Alzheimer's disease and Hashimoto's thyroiditis .

Table 2: Summary of Anti-Inflammatory Effects of Anatabine

| Condition | Model Type | Observed Effect |

|---|---|---|

| Multiple Sclerosis | Murine Model | Reduced neurological deficits |

| Alzheimer’s Disease | Mouse Model | Ameliorated symptoms |

| Hashimoto’s Thyroiditis | Mouse & Human | Reduced incidence/severity |

Clinical Applications

Anatabine was marketed from 2011 to 2014 as a dietary supplement under the brand name Anatabloc. It was promoted for its anti-inflammatory properties and was included in topical formulations for skin conditions such as rosacea. An open-label case series suggested that topical application could improve skin appearance . Furthermore, internet surveys indicated potential benefits for chronic joint pain disorders associated with anatabine supplementation .

Case Studies

- Alzheimer’s Disease : In a study involving mouse models, anatabine treatment improved cognitive function by reducing amyloid plaque accumulation and enhancing synaptic plasticity .

- Hashimoto’s Thyroiditis : A clinical study indicated that patients receiving anatabine showed improvements in thyroid function parameters and reduced autoimmune markers .

- Chronic Inflammation : A systematic review highlighted that participants using anatabine reported significant reductions in pain associated with inflammatory conditions like arthritis .

Mecanismo De Acción

Anatabine exerts its effects through multiple molecular pathways:

NRF2 Activation: Anatabine activates the nuclear factor-erythroid factor 2-related factor 2 (NRF2) pathway, leading to the expression of antioxidant and anti-inflammatory genes.

Cholinergic Receptors: Anatabine acts as a cholinergic agonist, binding to cholinergic receptors, including the α7 nicotinic receptor.

Comparación Con Compuestos Similares

Structural and Pharmacological Comparisons

Table 1: Structural and Pharmacological Profiles

Mechanistic and Therapeutic Differences

Nicotine vs. Anatabine

- NRF2 Activation : Anatabine uniquely activates NRF2, a master regulator of antioxidant responses, unlike nicotine or other tobacco alkaloids .

- AD Pathology : Both reduce Aβ production, but anatabine additionally suppresses STAT3/NFκB signaling, reducing neuroinflammation .

Anabasine vs. Anatabine

- Therapeutic Focus : Anabasine is studied for nicotine withdrawal mitigation, whereas anatabine is prioritized for anti-inflammatory applications .

Isoanatabine

- A structural isomer of anatabine with similar in vitro nAChR activity but uncharacterized in vivo effects. Co-stimulation of α4β2 and α7 nAChRs by anatabine/isoanatabine may enhance neuroprotection in AD .

Oxidative Stress Modulation

Table 2: NRF2 Activation and Antioxidant Profiles

- Unique Feature : Anatabine’s gene expression profile overlaps with natural NRF2 activators despite lacking structural similarity, suggesting a distinct mechanism .

Actividad Biológica

Anatabine is a naturally occurring alkaloid primarily derived from tobacco plants. It has garnered attention for its potential anti-inflammatory and neuroprotective properties, with various studies investigating its biological activity across different disease models. This article synthesizes findings from diverse research studies, focusing on the compound's mechanisms, therapeutic potential, and clinical implications.

Anatabine's biological activity is largely attributed to its role as an Nrf2 (nuclear factor erythroid 2-related factor 2) activator , which is crucial for cellular defense against oxidative stress and inflammation. Research indicates that anatabine promotes Nrf2 translocation to the nucleus, thereby enhancing the expression of antioxidant genes and modulating inflammatory pathways.

- Nrf2 Activation : Anatabine has been shown to activate Nrf2, leading to the upregulation of genes involved in antioxidant responses, such as HMOX1 (heme oxygenase-1) and other cytoprotective proteins .

- Inhibition of Inflammatory Pathways : Anatabine inhibits the activity of transcription factors NF-κB and STAT3, which are pivotal in mediating inflammatory responses. This inhibition results in decreased levels of pro-inflammatory cytokines like TNF-α and IL-6, while increasing anti-inflammatory cytokines such as IL-10 .

Preclinical Studies

Several preclinical studies have investigated the effects of anatabine in various models:

- Chronic Traumatic Encephalopathy (CTE) : In a study involving hTau mice subjected to repetitive mild traumatic brain injuries (r-mTBI), delayed treatment with anatabine significantly improved cognitive deficits and reduced inflammation at later stages post-injury. Notably, it decreased microgliosis in brain tissues at 18 months post-injury .

- Autoimmune Diseases : Anatabine has been shown to ameliorate experimental autoimmune thyroiditis by reducing the incidence and severity of thyroid infiltrates. In a controlled study, only 62% of mice treated with anatabine developed thyroid infiltrates compared to 96% in the control group .

Clinical Findings

Clinical trials have further elucidated the safety and efficacy profile of anatabine:

- Thyroglobulin Antibodies Reduction : A clinical study demonstrated that patients receiving anatabine showed a significant reduction in serum thyroglobulin antibodies compared to placebo groups. The treatment group experienced a notable decrease in autoimmune markers associated with thyroiditis .

- Adverse Events : While many patients reported adverse events related to treatment (80.9% in the anatabine group), most were mild to moderate, such as dizziness and nausea. Serious adverse events were rare, indicating a relatively favorable safety profile for long-term use .

Summary of Findings

The following table summarizes key findings from various studies on anatabine:

Q & A

Q. What guidelines ensure reproducibility in anatabine’s preclinical testing?

- Answer :

- ARRIVE 2.0 compliance : Report sex, age, and genetic background of animal models.

- Open data : Share raw Western blot images and statistical code via repositories like Zenodo.

- Replication studies : Collaborate with independent labs to validate key findings (e.g., STAT3-EAE clinical correlation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.